molecular formula C14H19NOS B4989846 4-(1-adamantyl)-5-methyl-3H-1,3-thiazol-2-one

4-(1-adamantyl)-5-methyl-3H-1,3-thiazol-2-one

Cat. No.: B4989846
M. Wt: 249.37 g/mol
InChI Key: DTXZTUPVYOPFJF-UHFFFAOYSA-N
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Description

4-(1-adamantyl)-5-methyl-3H-1,3-thiazol-2-one is a compound that features a unique combination of an adamantyl group and a thiazolone ring The adamantyl group is known for its stability and lipophilicity, while the thiazolone ring is a versatile heterocycle often found in biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-adamantyl)-5-methyl-3H-1,3-thiazol-2-one typically involves the reaction of 1-adamantylamine with a suitable thiazolone precursor. One common method includes the cyclization of 1-adamantylthiourea with α-bromoacetone under basic conditions to form the thiazolone ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-adamantyl)-5-methyl-3H-1,3-thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The thiazolone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiazolidinones using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidinones

    Substitution: Various substituted thiazolones

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(1-adamantyl)-5-methyl-3H-1,3-thiazol-2-one is largely dependent on its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the thiazolone ring can interact with various enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-adamantyl-3H-1,3-thiazol-2-one
  • 5-methyl-3H-1,3-thiazol-2-one
  • 4-(1-adamantyl)-3H-1,3-thiazol-2-one

Uniqueness

4-(1-adamantyl)-5-methyl-3H-1,3-thiazol-2-one is unique due to the presence of both the adamantyl group and the methyl-substituted thiazolone ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1-adamantyl)-5-methyl-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-8-12(15-13(16)17-8)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXZTUPVYOPFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)S1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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